2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetic acid
Description
2-(1-Methyl-4-nitro-1H-pyrazol-5-yl)acetic acid is a pyrazole derivative characterized by a nitro group at position 4 and a methyl group at position 1 of the pyrazole ring, with an acetic acid substituent at position 4. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and stability .
Properties
IUPAC Name |
2-(2-methyl-4-nitropyrazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-4(2-6(10)11)5(3-7-8)9(12)13/h3H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTSNNQYAWTFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetic acid typically involves the following steps:
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Acetic Acid Attachment: The acetic acid moiety can be attached through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products
Amino Derivatives: Formed through the reduction of the nitro group.
Halogenated Pyrazoles: Formed through halogenation reactions.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Research indicates that 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetic acid exhibits antimicrobial properties against certain bacterial strains. Its derivatives have been studied for their effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent .
-
Anti-inflammatory Effects :
- The compound may interact with enzymes involved in inflammatory pathways, indicating its role as a potential anti-inflammatory agent. Studies have shown that pyrazole derivatives can inhibit inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
-
Analgesic Properties :
- Similar to other pyrazole derivatives, there is evidence suggesting that this compound may possess analgesic effects, making it a candidate for pain management therapies .
- Anticancer Potential :
A comprehensive overview of the biological activities associated with pyrazole derivatives is essential for understanding the potential applications of this compound:
| Activity Type | Description |
|---|---|
| Antibacterial | Effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. |
| Anti-inflammatory | Potential to inhibit inflammatory pathways, reducing inflammation in various conditions. |
| Analgesic | May provide pain relief similar to other known analgesics. |
| Anticancer | Demonstrated activity against several cancer cell lines; ongoing research into specific mechanisms. |
Case Studies and Research Findings
Recent studies have highlighted the diverse applications of pyrazole derivatives, including:
- A study published in Nature demonstrated that pyrazole-based compounds exhibit significant anticancer activity through various mechanisms, including apoptosis induction and inhibition of tumor growth .
- Multicomponent synthesis techniques have been employed to create libraries of pyrazole derivatives, allowing researchers to screen for specific biological activities efficiently .
Mechanism of Action
The mechanism of action of 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs differ in substituent positions and functional groups, leading to distinct chemical behaviors:
Positional Isomers
- 2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid (CAS 1260658-89-6) Structure: Nitro group at position 3 instead of 4. The 3-nitro isomer may exhibit lower thermal stability due to steric hindrance near the acetic acid moiety .
Functional Group Variants
- 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 1343304-07-3) Structure: Amino group replaces the nitro group at position 4. Molecular Formula: C₆H₉N₃O₂ Molecular Weight: 155.16 g/mol Key Differences: The amino group introduces basicity and nucleophilicity, contrasting with the electron-withdrawing nitro group. This substitution significantly impacts solubility (e.g., enhanced water solubility in acidic conditions) and reactivity in coupling reactions .
- 2-(4-Nitro-1H-pyrazol-1-yl)acetic acid (CAS 400755-43-3) Structure: Lacks the methyl group at position 1. The lower molecular weight may also influence crystallinity and melting point .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Storage Conditions |
|---|---|---|---|---|---|
| 2-(1-Methyl-4-nitro-1H-pyrazol-5-yl)acetic acid | Not available | C₆H₇N₃O₄ | ~185.14 (estimated) | 1-Me, 4-NO₂, 5-CH₂COOH | RT (inferred) |
| 2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid | 1260658-89-6 | C₆H₇N₃O₄ | 185.14 | 1-Me, 3-NO₂, 5-CH₂COOH | RT |
| 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid | 1343304-07-3 | C₆H₉N₃O₂ | 155.16 | 4-NH₂, 5-Me, 1-CH₂COOH | RT |
| 2-(4-Nitro-1H-pyrazol-1-yl)acetic acid | 400755-43-3 | C₅H₅N₃O₄ | 171.11 | 4-NO₂, 1-CH₂COOH | Not reported |
RT: Room Temperature. Data compiled from .
Biological Activity
2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. The compound features a nitro group at the 4-position of the pyrazole ring and an acetic acid moiety, which contribute to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H7N3O4. Its structure includes:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Nitro group : Enhancing reactivity and biological activity.
- Acetic acid moiety : Contributing to solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent. Interaction studies reveal that the compound may disrupt bacterial cell membranes, contributing to its antimicrobial effects .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models demonstrated that it significantly reduces inflammation, comparable to standard anti-inflammatory drugs such as diclofenac. The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory pathways .
Table 1: Summary of Anti-inflammatory Activity
Anticancer Activity
Emerging evidence suggests that pyrazole derivatives, including this compound, may possess anticancer properties. Studies have indicated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The potential anticancer mechanisms include induction of apoptosis and cell cycle arrest .
Table 2: Anticancer Activity Overview
| Cancer Type | Cell Line | Effect Observed | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | Inhibition of growth | |
| Lung Cancer | A673 | Induction of apoptosis |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzymatic Inhibition : The compound shows potential as an inhibitor of enzymes involved in inflammatory processes.
- Cell Membrane Interactions : Its derivatives have been studied for their interactions with bacterial membranes, explaining their antimicrobial effects .
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Anti-inflammatory Study : A study on rats demonstrated that treatment with this compound resulted in a significant reduction in paw swelling compared to untreated controls, indicating its efficacy as an anti-inflammatory agent .
- Anticancer Evaluation : In vitro studies showed that this compound inhibited the growth of pancreatic cancer cells significantly more than control groups, suggesting its potential as a lead compound in cancer therapy .
Q & A
(Basic) What established synthetic methodologies exist for 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetic acid?
Methodological Answer:
The compound can be synthesized via cyclocondensation of appropriate precursors followed by functional group modifications. For example:
- Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a hydrazine derivative (e.g., methylhydrazine) to form the pyrazole core .
- Nitro Group Introduction : Nitration at the 4-position using nitric acid/sulfuric acid under controlled temperatures (0–5°C).
- Acetic Acid Sidechain : Hydrolysis of ester intermediates (e.g., ethyl esters) under basic conditions (NaOH/EtOH, reflux) to yield the carboxylic acid .
Key Considerations : Monitor reaction progress via TLC and optimize nitro group positioning using steric/electronic directing effects.
(Basic) What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., methyl at N1, nitro at C4). Compare chemical shifts with analogous pyrazole derivatives (δ ~2.5 ppm for N-CH, δ ~160 ppm for nitro groups) .
- X-ray Crystallography : Employ SHELXL for structure refinement. For poorly diffracting crystals, optimize crystallization solvents (e.g., DMSO/water) and collect data at low temperatures (150 K) to reduce thermal motion .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch ~1700 cm, NO asymmetric stretch ~1520 cm) and compare with DFT-calculated spectra .
(Advanced) How can researchers resolve discrepancies between computational and experimental vibrational spectra?
Methodological Answer:
Discrepancies often arise from approximations in density functional theory (DFT) calculations. To address this:
- Refine Computational Parameters : Use the B3LYP/6-311++G(d,p) basis set with solvent effects (PCM model) for better accuracy .
- Scale Factors : Apply empirical scaling (0.961–0.983) to harmonic frequencies to match experimental IR peaks .
- Conformational Analysis : Ensure the computed structure matches the experimental geometry (e.g., X-ray-derived torsion angles). Cross-validate with Raman spectroscopy for symmetry-sensitive modes .
(Advanced) What strategies improve crystallinity for X-ray diffraction studies of nitro-pyrazole derivatives?
Methodological Answer:
- Crystal Engineering : Utilize hydrogen-bonding motifs (e.g., O–H···O/N interactions) to stabilize crystal packing. For example, the acetic acid group can form dimeric hydrogen bonds (R_2$$^2(8) graph set) .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with slow diffusion of anti-solvents (hexane, water).
- SHELX Refinement : Use TWINABS for data scaling if twinning is observed. Apply restraints for disordered nitro or methyl groups .
(Basic) How do the nitro and methyl substituents influence the compound’s chemical reactivity?
Methodological Answer:
- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitutions to the 3-position and increasing acidity of adjacent protons .
- Methyl Group : Provides steric hindrance at N1, reducing nucleophilic attack at the pyrazole ring. Stabilizes intermediates via hyperconjugation in SNAr reactions .
Experimental Validation : Perform Hammett studies or kinetic isotope effects to quantify electronic/steric contributions.
(Advanced) How can regioselective functionalization of the pyrazole ring be achieved?
Methodological Answer:
- Directing Groups : Use the nitro group to direct electrophiles to the 3-position. For example, bromination with NBS in CCl yields 3-bromo derivatives .
- Protection/Deprotection : Temporarily protect the acetic acid group as a methyl ester to avoid side reactions during nitration or alkylation .
- Cross-Coupling : Employ Suzuki-Miyaura reactions at the 5-position using Pd catalysts, leveraging steric accessibility .
(Basic) What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA analysis). Store at room temperature in desiccators .
- Hydrolytic Sensitivity : The acetic acid group is prone to esterification in alcoholic solvents. Use anhydrous conditions for long-term storage .
- Light Sensitivity : Nitro groups may undergo photodegradation; store in amber vials under inert atmosphere .
(Advanced) How are hydrogen-bonding patterns analyzed in its crystal structures?
Methodological Answer:
- Graph Set Analysis : Classify interactions using Etter’s notation (e.g., D(2) for carboxylic acid dimers). Software like Mercury (CCDC) automates this analysis .
- Energy Frameworks : Compute interaction energies (Hirshfeld surface analysis) to identify dominant contacts (e.g., O···H vs. C–H···π) .
- Synthonic Engineering : Correlate packing motifs with solubility/melting points for polymorph prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
